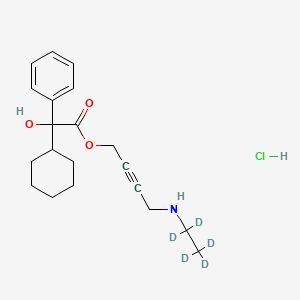

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-LUIAAVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670096 | |

| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173147-63-1 | |

| Record name | 4-[(~2~H_5_)Ethylamino]but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of this compound are the M1, M2, and M3 subtypes of the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

This compound acts as an antagonist to the muscarinic acetylcholine receptors. It binds to these receptors and blocks their activation by acetylcholine, a neurotransmitter. This prevents the downstream effects of receptor activation, leading to a decrease in muscle spasms of the bladder.

Biochemical Pathways

By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal cholinergic neurotransmission in the body. This affects various biochemical pathways, particularly those involved in muscle contraction and glandular secretion. The downstream effects include a decrease in bladder muscle spasms, which can help relieve urinary and bladder difficulties.

Biological Activity

4-(1,1,2,2,2-Pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate; hydrochloride is a deuterated derivative of oxybutynin, a well-known muscarinic antagonist primarily used for treating overactive bladder conditions. This compound's unique structure introduces potential variations in its pharmacological profile and biological activity compared to its non-deuterated counterparts.

The compound has the following chemical characteristics:

- Molecular Formula : C22H31ClN2O3

- Molecular Weight : 393.95 g/mol

- CAS Number : 1173147-63-1

As a muscarinic receptor antagonist, this compound selectively binds to M3 muscarinic receptors located in the bladder smooth muscle. By inhibiting acetylcholine's action, it leads to muscle relaxation and reduced bladder contractions, which is beneficial for patients suffering from urinary incontinence.

Pharmacodynamics

Research indicates that the biological activity of this compound aligns closely with that of oxybutynin. It exhibits:

- Antispasmodic Properties : Effective in reducing bladder spasms.

- Receptor Binding Affinity : High affinity for M3 receptors compared to other muscarinic subtypes.

Case Studies

-

Study on Bladder Specimens :

- A comparative study evaluated the effects of oxybutynin and its metabolite (the compound in focus) on bladder specimens from rats. The study demonstrated that both compounds significantly reduced rhythmic bladder contractions, with the deuterated compound showing a slightly enhanced duration of action due to its altered metabolic stability .

-

Pharmacokinetics Analysis :

- A pharmacokinetic study highlighted the differences in absorption and elimination profiles between oxybutynin and its deuterated form. The results indicated that the deuterated version had a prolonged half-life, suggesting potential benefits in therapeutic applications where sustained action is desired .

Data Tables

Safety Profile

The safety profile of this compound mirrors that of oxybutynin:

- Common Side Effects : Dry mouth, constipation, urinary retention.

- Warnings : Caution advised for patients with glaucoma or urinary retention disorders.

Q & A

Q. Table 1: Comparative Analysis of Deuterium Detection Techniques

| Technique | Sensitivity | Isotopic Resolution | Sample Preparation Complexity |

|---|---|---|---|

| -NMR | Moderate | High | High (deuterium-free solvents required) |

| HRMS | High | Very High | Low (direct injection) |

| IR Spectroscopy | Low | Moderate | Moderate (KBr pellet preparation) |

Q. Table 2: Key Parameters for Reaction Optimization Using DoE

| Factor | Level 1 | Level 2 | Level 3 | Response Variable |

|---|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | Yield (%) |

| Solvent | THF | DCM | Acetonitrile | Purity (HPLC area%) |

| Reaction Time | 6 h | 12 h | 24 h | Deuterium Retention (%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.